An In-depth Technical Guide to 3-Bromo-5-cyanobenzene-1-sulfonyl chloride (CAS 49674-17-1)
An In-depth Technical Guide to 3-Bromo-5-cyanobenzene-1-sulfonyl chloride (CAS 49674-17-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, a trifunctional reagent, has emerged as a valuable scaffold. Its utility lies in the orthogonal reactivity of its sulfonyl chloride, bromo, and cyano functionalities, which allows for a stepwise and controlled elaboration of the molecular framework. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and developmental settings.
Section 1: Core Chemical and Physical Properties
3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a crystalline solid at room temperature. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 49674-17-1 | [1][2] |
| Molecular Formula | C₇H₃BrClNO₂S | [1] |
| Molecular Weight | 280.53 g/mol | [1][2] |
| Melting Point | 85 °C | [2] |
| Appearance | White to off-white crystalline solid | |
| Synonyms | 3-Bromo-5-cyanobenzenesulfonyl chloride | [1] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride typically involves a multi-step sequence starting from a readily available substituted aniline. While specific peer-reviewed protocols for this exact molecule are not abundant in publicly accessible journals, a general and robust synthetic pathway can be extrapolated from established methods for preparing substituted benzenesulfonyl chlorides. A common approach is the diazotization of the corresponding aniline followed by a sulfochlorination reaction.
A plausible synthetic route is outlined below:
Caption: Key reaction pathways for 3-Bromo-5-cyanobenzene-1-sulfonyl chloride.
Sulfonamide Formation
The sulfonyl chloride moiety is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve the amine (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C.
-
Add 3-Bromo-5-cyanobenzene-1-sulfonyl chloride (1.05 equivalents) portion-wise.
-
If not using pyridine as the solvent, add a base such as triethylamine or diisopropylethylamine (1.5 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Purify the resulting sulfonamide by crystallization or column chromatography.
Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting amine and the formation of a more non-polar product by TLC. The formation of the sulfonamide can be confirmed by the appearance of characteristic N-H stretching bands (for primary amine reactants) in the IR spectrum and the expected shifts in the NMR spectrum.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond can be selectively functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [3][4]This allows for the introduction of a wide variety of aryl or vinyl substituents, significantly increasing molecular complexity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 3-Bromo-5-cyanobenzene-1-sulfonyl chloride (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the biphenyl product by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Degassing the reaction mixture is crucial to prevent catalyst deactivation.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.
Chemistry of the Cyano Group
The nitrile functionality can be transformed into other valuable groups, such as a carboxylic acid (via hydrolysis) or an amine (via reduction), further expanding the synthetic possibilities.
Section 5: Applications in Drug Discovery
The unique trifunctional nature of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride makes it a valuable building block for the synthesis of various classes of biologically active molecules, including kinase inhibitors and GPCR modulators. [5][6][7][8][9][10][11]
Case Study: Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding site of the enzyme. The 3-bromo-5-cyanophenylsulfonamide scaffold can be readily synthesized from this reagent and further elaborated. For instance, the bromine atom can be used as a handle for Suzuki coupling to introduce a hinge-binding motif, while the cyano group can interact with specific residues in the active site or be used for further functionalization.
Case Study: GPCR Modulators
G-protein coupled receptors are a major class of drug targets. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising therapeutic strategy. [5][7][9][12]The scaffold derived from 3-Bromo-5-cyanobenzene-1-sulfonyl chloride can be used to synthesize libraries of compounds for screening against GPCRs. The diverse functionalities allow for the exploration of structure-activity relationships in a systematic manner.
Section 6: Safety, Handling, and Storage
3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
Hazard Identification:
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [1]* GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark). [1] Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes. [13] Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture, as the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. [1]
References
-
PubChemLite. 3-bromo-5-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S). [Link]
- Google Patents.
-
ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
-
National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
National Center for Biotechnology Information. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]
- Google Patents.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Frontiers Media S.A. Molecular Modulators of GPCRs Signal Transduction. [Link]
-
ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. [Link]
-
MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
-
LookChem. Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur. [Link]
-
Anichem. 3-bromo-5-cyanobenzenesulfonyl chloride In Stock. [Link]
-
National Center for Biotechnology Information. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]
-
National Center for Biotechnology Information. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]
-
National Center for Biotechnology Information. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[2][14]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [Link]
-
National Center for Biotechnology Information. Development of allosteric modulators of GPCRs for treatment of CNS disorders. [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
-
Supporting Information. General experimental details. [Link]
-
National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]
-
ChemBK. 3-bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]
-
SpectraBase. 1,3,5-Benzenetricarbonyl chloride - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. CAS 49674-17-1 | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride - Synblock [synblock.com]
- 2. biosynth.com [biosynth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.pt [fishersci.pt]
- 14. researchgate.net [researchgate.net]
